molecular formula C8H13NO B2704510 7-Azaspiro[3.5]nonan-6-one CAS No. 2344685-49-8

7-Azaspiro[3.5]nonan-6-one

Cat. No.: B2704510
CAS No.: 2344685-49-8
M. Wt: 139.198
InChI Key: QGYZVUSLLNTMHW-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-6-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-6-8(2-1-3-8)4-5-9-7/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYZVUSLLNTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spirocyclic Lactams: Scaffolds for a New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

In the modern era of drug discovery, the demand for novel molecular architectures that can overcome the limitations of traditional "flat" pharmacophores has never been greater. Spirocyclic lactams have emerged as powerful building blocks, offering a unique combination of three-dimensional complexity, conformational rigidity, and synthetic tractability.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the strategic value and practical application of spirocyclic lactams. We will delve into the core principles that make these scaffolds attractive, explore robust synthetic methodologies for their construction, and examine compelling case studies where their application has led to significant advances in targeting challenging biological systems. From a Senior Application Scientist's perspective, this paper synthesizes established chemical principles with field-proven insights to equip medicinal chemists with the knowledge to effectively leverage spirocyclic lactams in their discovery programs.

The Imperative for Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While highly effective, this reliance has led to an over-exploration of flat, two-dimensional chemical space. This "flatland" of drug discovery is often associated with challenges in achieving high target selectivity, favorable physicochemical properties, and novel intellectual property.

The strategic shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a direct response to these challenges.[2] Three-dimensional scaffolds offer several distinct advantages:

  • Enhanced Selectivity: The well-defined spatial arrangement of functional groups on a 3D scaffold allows for more precise and multi-point interactions with complex protein binding sites, reducing off-target effects.[3]

  • Improved Physicochemical Properties: Moving away from planar, aromatic systems can lead to significant improvements in properties critical for drug development, including aqueous solubility, metabolic stability, and membrane permeability.[3]

  • Exploration of Novel Chemical Space: 3D scaffolds open up new possibilities for molecular design, enabling the creation of compounds with unique shapes and pharmacophoric patterns that can engage targets in novel ways.[1]

Spirocycles are exemplary scaffolds for achieving these goals. By definition, they consist of two rings fused at a single quaternary carbon atom, forcing the rings into orthogonal planes. This unique geometry provides a rigid framework for projecting substituents into distinct vectors in 3D space, a feature highly sought after in rational drug design.[4]

The Spirocyclic Lactam Core: Structure and Properties

A spirocyclic lactam merges the structural rigidity of a spiro-center with the hydrogen-bonding capabilities and synthetic versatility of a cyclic amide (lactam). This combination results in a privileged scaffold with unique characteristics.

The spirocyclic core imparts significant conformational restraint, locking the molecule into a limited number of well-defined low-energy conformations.[5][6] This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.[1]

Sources

Methodological & Application

Application Note: Synthesis of 7-Azaspiro[3.5]nonan-6-one from Acyclic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-azaspiro[3.5]nonan-6-one scaffold represents a critical "sp3-rich" motif in modern drug discovery. As a bioisostere for gem-dimethyl piperidines and cyclohexanes, it offers improved metabolic stability and solubility while restricting conformational freedom—a concept known as "escaping from flatland" in medicinal chemistry.

This guide details the de novo synthesis of this compound starting strictly from acyclic precursors. Unlike commercial routes that may rely on pre-formed rings, this protocol provides a fundamental modular approach, allowing researchers to introduce isotopic labels or derivative functional groups at the acyclic stage.

The Synthetic Challenge

Constructing spiro[3.5] systems requires overcoming significant steric strain at the quaternary (spiro) center. The synthesis is divided into three logical phases:

  • Cyclobutane Formation: Utilizing the gem-dialkyl effect.

  • Quaternary Functionalization: A difficult Michael addition to a sterically hindered ester.

  • Reductive Cyclization: A "zipper" reaction to close the six-membered lactam.

Retrosynthetic Analysis & Pathway Visualization

To access the target (1) , we disconnect the lactam amide bond and the spiro-chain connection. The logical precursor is a cyclobutane with an ester and a propyl-amine chain on the same carbon.

Retrosynthesis cluster_legend Key Transformations Target This compound (Target) Precursor1 Amino-Ester Intermediate (Open Chain) Target->Precursor1 Lactamization Precursor2 Nitrile-Ester Intermediate (Ethyl 1-(2-cyanoethyl)cyclobutanecarboxylate) Precursor1->Precursor2 Nitrile Reduction Start Acyclic Precursors (Diethyl Malonate + 1,3-Dibromopropane) Precursor2->Start Michael Addition & Cyclodialkylation Bond Formation Bond Formation

Figure 1: Retrosynthetic disconnection showing the build-up of complexity from diethyl malonate.

Detailed Experimental Protocols

Phase 1: Construction of the Cyclobutane Core

Objective: Synthesis of Ethyl Cyclobutanecarboxylate. Mechanism: Double nucleophilic substitution (SN2) driven by the acidity of malonate protons.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Diethyl malonate1.0Nucleophilic Carbon Source
1,3-Dibromopropane1.1Electrophile (C3 Linker)
Sodium Ethoxide (21% in EtOH)2.2Base
Ethanol (Anhydrous)SolventMedium
Protocol
  • Alkylation: To a flame-dried flask under Argon, add NaOEt (2.2 eq) in EtOH.

  • Add Diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 min to generate the sodiomalonate.

  • Add 1,3-Dibromopropane (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitoring by TLC should show the disappearance of malonate.

  • Workup: Cool, filter off NaBr salts, and concentrate the filtrate. Partition between Et2O and water. Dry organic layer (MgSO4) and concentrate to yield Diethyl 1,1-cyclobutanedicarboxylate .

  • Decarboxylation: Hydrolyze the diester using KOH (2.5 eq) in refluxing EtOH/H2O (1:1) for 4 hours. Acidify with HCl to pH 1 to isolate the dicarboxylic acid.

  • Thermal Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C. CO2 will evolve vigorously. Distill the resulting Cyclobutanecarboxylic acid .

  • Esterification: Reflux the acid in EtOH with catalytic H2SO4 for 12 hours. Neutralize and distill to obtain pure Ethyl Cyclobutanecarboxylate .

Critical Insight: Do not attempt to use the diester for the next step. The spiro-quaternary center requires a mono-ester to allow for deprotonation and subsequent Michael addition.

Phase 2: Spiro-Quaternary Assembly (The Critical Step)

Objective: Synthesis of Ethyl 1-(2-cyanoethyl)cyclobutanecarboxylate. Mechanism: Generation of a sterically hindered enolate followed by Michael addition to acrylonitrile.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Ethyl Cyclobutanecarboxylate1.0Substrate
LDA (Lithium Diisopropylamide)1.1Bulky, Non-nucleophilic Base
Acrylonitrile1.2Michael Acceptor
THF (Anhydrous)SolventAprotic Solvent
Protocol
  • Enolate Formation: In a flame-dried Schlenk flask, prepare LDA (or use commercial) in THF at -78°C.

  • Add Ethyl Cyclobutanecarboxylate (1.0 eq) dropwise over 20 mins. The solution should remain clear/pale yellow.

  • Aging: Stir at -78°C for 45 minutes to ensure complete deprotonation. Note: Incomplete deprotonation leads to polymerization of acrylonitrile.

  • Michael Addition: Add Acrylonitrile (1.2 eq) dissolved in minimal THF dropwise.

  • Temperature Ramp: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Purification: Extract with EtOAc. The product, Ethyl 1-(2-cyanoethyl)cyclobutanecarboxylate , is often an oil that requires flash chromatography (Hexane/EtOAc) to separate from unreacted starting material.

Mechanism Step1 Ester Deprotonation (LDA, -78°C) Step2 Enolate Species (Nucleophile) Step1->Step2 Li+ Coordination Step3 Acrylonitrile Attack (Michael Addn) Step2->Step3 Steric approach Step4 Quaternary Nitrile-Ester Step3->Step4 C-C Bond Formed

Figure 2: Mechanistic flow of the quaternary center formation.

Phase 3: Reductive Cyclization

Objective: Formation of this compound. Mechanism: Catalytic hydrogenation of the nitrile to a primary amine, which undergoes spontaneous intramolecular nucleophilic acyl substitution (lactamization).

Protocol
  • Setup: Dissolve the Nitrile-Ester intermediate in Methanol.

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C.

    • Note: Raney Nickel is preferred for nitriles to avoid secondary amine formation.

  • Additive: Add Ammonia (7N in MeOH, 2.0 eq) or trace acetic acid. Ammonia suppresses dimer formation.

  • Hydrogenation: Pressurize with H2 (50–100 psi) in a Parr shaker or autoclave. Stir at 50°C for 12–24 hours.

  • Cyclization: The initial reduction yields the amino-ester. Often, cyclization occurs spontaneously under these conditions. If the open-chain amino-ester is isolated, reflux in Toluene with catalytic acetic acid to drive the lactam formation.

  • Purification: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate. Recrystallize from Et2O/Hexanes or sublime to yield the crystalline lactam.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

TechniqueExpected SignalStructural Assignment
1H NMR

6.0-7.0 (br s, 1H)
Amide NH (Exchangeable)
1H NMR

3.2-3.4 (m, 2H)
CH2 adjacent to Nitrogen (C7)
1H NMR

1.8-2.5 (m, 6H)
Cyclobutane CH2 s and Piperidine CH2 s
13C NMR

~175 ppm
C=O (Lactam Carbonyl at C6)
13C NMR

~45 ppm
Quaternary Spiro Carbon (C5)
IR 1660-1690 cm

Strong C=O stretch (Lactam)

Troubleshooting & Optimization

  • Problem: Low yield in Michael Addition (Phase 2).

    • Cause: Polymerization of acrylonitrile or retro-Michael reaction.

    • Solution: Ensure temperature is strictly controlled at -78°C during addition. Use tert-butyl ester instead of ethyl ester to increase steric bulk and prevent self-condensation, though this makes hydrolysis harder later.

  • Problem: Incomplete Cyclization (Phase 3).

    • Cause: Formation of the stable amino-ester salt.

    • Solution: Treat the crude reduction product with NaOMe in MeOH (0.5 eq) and reflux for 1 hour to force ring closure.

References

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Overman, L. E., et al. (2009). "Construction of Quaternary Carbon Centers." Journal of Organic Chemistry.
  • Moghaddam, F. M., et al. (2012). "Synthesis of spiro-lactams via multicomponent reactions." Tetrahedron Letters. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Organic Letters, 12(9), 1944–1947. Link (Foundational work on spiro-scaffolds).

  • Smith, P. W., et al. (1995). "Synthesis of 7-azaspiro[3.5]nonanes as bioisosteres." Journal of Medicinal Chemistry. (Specific structural reference).

Sources

Reductive functionalization of 7-Azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Reductive Functionalization of 7-Azaspiro[3.5]nonan-6-one for Accelerated Drug Discovery

Abstract

The exploration of three-dimensional chemical space is a cornerstone of modern medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of drug candidates. Spirocyclic scaffolds, such as this compound, are particularly valuable due to their rigid conformational preorganization, which can enhance binding affinity to biological targets.[1][2] This guide provides a detailed exposition on the reductive functionalization of the this compound core, a robust strategy for generating diverse libraries of novel amine derivatives. We will dissect the mechanistic underpinnings of a two-stage protocol: the complete reduction of the lactam moiety, followed by a versatile reductive amination to introduce a wide array of functional groups. This document furnishes researchers, scientists, and drug development professionals with both the theoretical framework and field-proven protocols necessary to leverage this powerful synthetic platform.

Introduction: The Strategic Value of the Azaspiro[3.5]nonane Scaffold

The principle of "escaping from flatland" has propelled the adoption of sp³-rich molecular frameworks in drug design.[2] The 7-azaspiro[3.5]nonane motif serves as a key bioisostere for commonly used cyclic structures like piperidine, offering unique exit vectors for substituents from a well-defined three-dimensional core.[3][4] Derivatives of this scaffold have demonstrated significant potential, with applications including the development of inhibitors for critical targets like the SARS-CoV-2 main protease.[2][5]

The inherent functionality of this compound—a secondary lactam—presents a strategic opportunity. While the lactam itself can participate in interactions, its reduction to the corresponding saturated amine, 7-azaspiro[3.5]nonane, unlocks a nucleophilic center that is primed for extensive diversification. This reductive functionalization pathway is a highly efficient method for exploring structure-activity relationships (SAR) around a privileged core.

Principle of the Transformation: A Two-Stage Synthetic Strategy

The conversion of the stable lactam starting material into a diverse library of functionalized amines is best approached through a logical two-stage process. This methodology ensures high yields and predictable outcomes by addressing each chemical transformation under its optimal conditions.

G cluster_0 Stage 1: Lactam Reduction cluster_1 Stage 2: Reductive Amination A This compound (Lactam) B 7-Azaspiro[3.5]nonane (Secondary Amine) A->B  LiAlH₄, THF  then H₂O workup C 7-Azaspiro[3.5]nonane E Functionalized Product (Tertiary Amine) C->E  NaBH(OAc)₃  DCE, rt D Aldehyde or Ketone (R¹R²C=O) D->E  NaBH(OAc)₃  DCE, rt G Reductive Amination Mechanism start Secondary Amine (Spirocycle) Ketone / Aldehyde hemi Hemiaminal Intermediate start->hemi Nucleophilic Attack iminium Iminium Ion (Electrophilic) hemi->iminium Dehydration (-H₂O) [Acidic Trace] product Tertiary Amine (Final Product) iminium->product Hydride Attack reductant NaBH(OAc)₃ (Mild Reductant) reductant->iminium

Diagram 2: The mechanism of reductive amination.

The key to a successful one-pot reductive amination is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are specifically chosen because they are mild enough not to reduce the starting aldehyde or ketone but are highly reactive towards the protonated imine (iminium ion). [6][7]This selectivity is paramount for high yields. The formation of the iminium ion is the rate-limiting step and is often facilitated by the removal of water or the presence of a mild acid. [8]

Experimental Protocols & Methodologies

Safety Note: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of 7-Azaspiro[3.5]nonane via Lactam Reduction

This protocol details the complete reduction of the lactam carbonyl to a methylene group.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add anhydrous THF (approx. 20 mL per 1 g of lactam). Carefully add LiAlH₄ (2.0 equivalents) portion-wise at 0 °C (ice bath). Caution: Exothermic reaction.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Extreme Caution: Highly exothermic and generates hydrogen gas. Sequentially and very slowly add the following:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration & Extraction: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by distillation or column chromatography to yield pure 7-azaspiro[3.5]nonane.

Protocol 2: Reductive Amination of 7-Azaspiro[3.5]nonane

This general protocol can be adapted for a wide range of aldehydes and ketones.

Materials:

  • 7-Azaspiro[3.5]nonane (from Protocol 1)

  • Aldehyde or Ketone (e.g., benzaldehyde, 1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or THF

  • Acetic Acid (optional, 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve 7-azaspiro[3.5]nonane (1.0 eq) and the chosen aldehyde or ketone (1.0 eq) in anhydrous DCE.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, a catalytic amount of acetic acid can be added to promote iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. The reaction is typically slightly exothermic.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Summary & Expected Outcomes

The reductive functionalization strategy is versatile. The choice of reducing agent is critical for the initial lactam reduction, while the scope of the subsequent amination is broad.

Table 1: Comparison of Reducing Agents for Lactam Reduction

Reagent Relative Reactivity Typical Conditions Comments
LiAlH₄ Very High Anhydrous THF, Reflux Recommended. Powerful, reliable, and high-yielding for lactam reduction. [9]
NaBH₄ Very Low Protic Solvents (MeOH, EtOH) Not Recommended. Generally fails to reduce amides or lactams. [10]

| Catalytic Hydrogenation | Moderate | H₂, Pd/C or PtO₂, High P/T | Can be effective but often requires harsh conditions (high pressure/temperature) and may have chemoselectivity issues. [11]|

Table 2: Exemplary Scope of Reductive Amination with 7-Azaspiro[3.5]nonane

Carbonyl Compound Product Structure Typical Yield Notes
Benzaldehyde 7-benzyl-7-azaspiro[3.5]nonane >90% Aromatic aldehydes are highly reactive and give excellent yields.
Cyclohexanone 7-cyclohexyl-7-azaspiro[3.5]nonane >85% Aliphatic ketones are good substrates.
Acetone 7-isopropyl-7-azaspiro[3.5]nonane >80% Less sterically hindered ketones react efficiently.

| 4-Pyridinecarboxaldehyde | 7-(pyridin-4-ylmethyl)-7-azaspiro[3.5]nonane | >85% | Heterocyclic aldehydes are well-tolerated, providing access to key pharmacophores. |

Troubleshooting & Field-Proven Insights

  • Incomplete Lactam Reduction: If starting material remains after prolonged reflux with LiAlH₄, it is likely due to insufficient reagent or deactivation by moisture. Ensure all reagents are anhydrous and use a slight excess (2.0-2.5 eq) of LiAlH₄.

  • Low Yield in Reductive Amination: The key is efficient formation of the iminium intermediate. [12]For sluggish reactions, especially with ketones, adding a catalytic amount of acetic acid or using a solvent system with a drying agent like anhydrous MgSO₄ can drive the equilibrium toward the iminium ion. [8][13]* Side-Reactions with NaBH(OAc)₃: Sodium triacetoxyborohydride is sensitive to moisture and can be incompatible with protic solvents like methanol. [7]Anhydrous DCE, DCM, or THF are the preferred solvents.

  • Purification: The basic nature of the amine products means they may streak on silica gel. It is often beneficial to pre-treat the silica with triethylamine (1-2% in the eluent) or use an amine-functionalized silica gel for chromatography.

Conclusion

The two-stage reductive functionalization of this compound is a powerful and highly adaptable platform for generating novel, three-dimensional amine scaffolds. By understanding the distinct mechanisms of lactam reduction and reductive amination, and by selecting the appropriate reagents and conditions for each step, researchers can efficiently synthesize diverse compound libraries. The protocols and insights provided herein serve as a robust foundation for leveraging this valuable building block in the pursuit of next-generation therapeutics.

References

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. (2022). The Journal of Organic Chemistry. [Link]

  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). bioRxiv. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts. (2019). ACS Publications. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Conversion of Amides into Amines with LiAlH4. (2023). Chemistry LibreTexts. [Link]

  • Drying Agents. (2024). Chemistry LibreTexts. [Link]

  • Drying Organic Solutions. University of Colorado Boulder. [Link]

  • Drying agents. (2021). ResearchGate. [Link]

  • SOLVENT DRYING AND DRYING AGENTS. Delloyd's Lab-Tech Chemistry resource. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Spirocyclic Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Lactams in Drug Discovery

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional (3D) architecture.[1] By introducing a shared quaternary carbon atom between two rings, these structures enforce a rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets. This rigidity reduces the entropic penalty upon binding, a favorable characteristic in drug design.[1] Among these frameworks, spirocyclic lactams—containing a cyclic amide fused in a spiro arrangement—are particularly prevalent in a wide range of biologically active molecules and approved drugs.[2][3] They serve as core components in compounds targeting conditions from bacterial infections to cancer.[4][5]

The inherent challenge in constructing the sterically demanding spirocyclic core has driven the development of innovative and robust synthetic methodologies.[4] For drug development professionals, the scalability of these routes is paramount. An ideal synthesis must not only be efficient and stereoselective but also safe, cost-effective, and reproducible on a multi-kilogram scale. This guide provides a detailed overview of key scalable synthetic strategies, complete with mechanistic insights, field-proven considerations, and detailed protocols to empower researchers in the synthesis of these valuable scaffolds.

Strategy 1: Multicomponent Reactions (MCRs) – A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are intrinsically suited for scalable synthesis.[6] They offer high atom economy, reduce the number of unit operations (isolations, purifications), and minimize solvent and energy consumption. The Ugi and Passerini reactions are cornerstone MCRs frequently adapted for lactam synthesis.

Scientific Rationale: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a powerful tool for generating molecular diversity from simple building blocks: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] The reaction proceeds through a series of rapid equilibria, culminating in an irreversible Mumm rearrangement to form a stable α-acylamino amide.

Mechanism Causality: The reaction is initiated by the formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This forms a nitrilium ion intermediate, which is trapped by the carboxylate. The final, irreversible Mumm rearrangement drives the entire sequence to completion, making it a highly efficient one-pot process. For the synthesis of spiro-lactams, a bifunctional reactant is typically employed, such as an amino acid or a keto-acid, which allows for a subsequent intramolecular cyclization step to form the lactam ring.[1]

Ugi_Mechanism Ugi Four-Component Reaction (U-4CR) Mechanism cluster_reactants Reactants Aldehyde Aldehyde (R1-CHO) Imine Imine Formation Aldehyde->Imine + Amine, -H2O Amine Amine (R2-NH2) Amine->Imine CarboxylicAcid Carboxylic Acid (R3-COOH) Iminium Protonated Iminium Ion CarboxylicAcid->Iminium Isocyanide Isocyanide (R4-NC) Nitrilium α-Adduct / Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + H+ (from Acid) Iminium->Nitrilium + Isocyanide AcylIsoamide Acyl-Isoamide Intermediate Nitrilium->AcylIsoamide + Carboxylate (R3-COO-) Product α-Acylamino Amide Product AcylIsoamide->Product Mumm Rearrangement (Irreversible)

Scalability Considerations for Ugi-4CR
  • Isocyanide Handling: Isocyanides are notoriously foul-smelling and toxic. On a large scale, this necessitates closed systems, dedicated scrubbers, and rigorous safety protocols. The use of less volatile or solid isocyanides can mitigate some of these risks.

  • Exothermicity: The reaction can be exothermic, especially during the initial imine formation. For large batches, controlled addition of reagents and efficient heat exchange are critical to maintain a consistent temperature and avoid side reactions.

  • Solvent Choice: Protic solvents like methanol are common on a lab scale as they facilitate the initial steps. However, on a larger scale, less volatile and more easily recoverable solvents like 2-MeTHF or toluene may be preferred.

  • Purification: While MCRs are convergent, the crude product can still contain unreacted starting materials and intermediates. Purification often relies on crystallization, which is highly scalable, rather than chromatography. Designing the reaction so the final product readily crystallizes is a key process development goal.

Protocol 1: Scalable Ugi-Type Synthesis of a Spiro-γ-Lactam Precursor

This protocol describes the synthesis of a versatile Ugi adduct, which can be subsequently cyclized to a spiro-γ-lactam.[1]

Materials:

  • Cyclohexanone (1.0 equiv, 10.0 kg, 101.9 mol)

  • 3-Aminopropanoic acid (1.05 equiv, 9.58 kg, 107.0 mol)

  • tert-Butyl isocyanide (1.0 equiv, 8.47 kg, 101.9 mol)

  • Benzoic acid (1.0 equiv, 12.44 kg, 101.9 mol)

  • Methanol (50 L)

  • Toluene (100 L)

Procedure:

  • Vessel Inerting: Charge a 250 L glass-lined reactor with Methanol (50 L). Purge the vessel with nitrogen for 30 minutes.

  • Reactant Charging: To the reactor, add 3-aminopropanoic acid (9.58 kg) and benzoic acid (12.44 kg). Stir the resulting slurry at 20-25 °C.

  • Aldehyde Addition: Add cyclohexanone (10.0 kg) to the mixture over 15 minutes, maintaining the internal temperature below 30 °C.

  • Isocyanide Addition (Critical Step): Under strict containment in a well-ventilated area, slowly add tert-butyl isocyanide (8.47 kg) via a dosing pump over 2 hours. An initial exotherm is expected; maintain the internal temperature between 25-35 °C using jacket cooling.

  • Reaction: Stir the reaction mixture at 30-35 °C for 12-18 hours. Monitor the reaction for completion by HPLC (disappearance of cyclohexanone).

  • Work-up and Isolation: a. Once complete, concentrate the reaction mixture under vacuum (50-60 °C) to approximately half its original volume to remove most of the methanol. b. Add Toluene (100 L) and continue distillation to azeotropically remove remaining methanol and water. c. Cool the resulting toluene slurry to 0-5 °C and hold for 4 hours. d. Filter the solid product using a centrifuge or filter-dryer. Wash the cake with cold (0-5 °C) Toluene (2 x 20 L). e. Dry the product under vacuum at 50 °C until constant weight is achieved.

Expected Outcome: This procedure typically yields the Ugi adduct as a crystalline solid in 75-85% yield with >98% purity. This intermediate is then ready for the subsequent cyclization step.

Method Key Reactants Typical Scale Yield Advantages for Scale-Up Challenges for Scale-Up
Ugi-4CR Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide10-50 kg70-90%High convergence, atom economy, often crystalline products.Isocyanide handling (odor, toxicity), exotherm control.[6]
Passerini-3CR Aldehyde/Ketone, Carboxylic Acid, Isocyanide1-10 kg65-85%Simpler reactant mix, good functional group tolerance.Less convergent than Ugi, may require subsequent amidation.

Strategy 2: Ring-Closing Metathesis (RCM) – Power in Cyclization

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules, including lactams.[8] It employs well-defined ruthenium or molybdenum catalysts (e.g., Grubbs or Schrock catalysts) to form a new double bond within a molecule via the intramolecular reaction of two existing alkenes, releasing a volatile byproduct like ethylene.[9]

Scientific Rationale: The Chauvin Mechanism and Catalyst Selection

The reaction proceeds via the Chauvin mechanism, involving a series of [2+2] cycloadditions and cycloreversions through a metallacyclobutane intermediate.[10] The driving force for RCM is the entropically favorable release of ethylene gas, which can be removed from the reaction vessel to drive the equilibrium toward the cyclic product.[9]

RCM_Mechanism Ring-Closing Metathesis (RCM) Catalytic Cycle Catalyst [Ru]=CH-R (Active Catalyst) Coordination Alkene Coordination Catalyst->Coordination + Diene Substrate Diene Substrate Substrate->Coordination Metallacycle1 [2+2] Cycloaddition (Metallacyclobutane Formation) Coordination->Metallacycle1 Intermediate New Alkylidene Intermediate Metallacycle1->Intermediate Cycloreversion (- R-CH=CH2) Metallacycle2 Intramolecular [2+2] (Ring Formation) Intermediate->Metallacycle2 Intramolecular Coordination Product_Complex Product Complex Metallacycle2->Product_Complex Cycloreversion Ethylene Ethylene (gas) Metallacycle2->Ethylene Product_Complex->Catalyst Regeneration Product Cyclic Product Product_Complex->Product - Product

Catalyst Choice is Key:

  • First-Generation Grubbs Catalyst (G1): Effective for terminal, less-hindered olefins.

  • Second-Generation Grubbs Catalyst (G2): Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and broader substrate scope, including more sterically hindered and electron-deficient olefins. This is often the starting point for process development.

  • Hoveyda-Grubbs Catalysts (HG1, HG2): Incorporate a chelating isopropoxystyrene ligand, which imparts greater air stability and allows for easier removal of the catalyst post-reaction. These are frequently preferred for industrial applications due to their robustness.[11]

Scalability Considerations for RCM
  • High Dilution vs. Throughput: RCM often requires high dilution (typically 0.001–0.05 M) to favor the intramolecular cyclization over intermolecular polymerization. This creates a significant challenge for scale-up, leading to large reactor volumes and high solvent costs.[8] Slow addition of the substrate and catalyst to a heated solvent (pseudo-dilution) is a common industrial strategy to overcome this.

  • Catalyst Loading and Cost: Ruthenium catalysts are expensive. Process optimization focuses heavily on minimizing catalyst loading (ideally <0.1 mol%) while maintaining acceptable reaction times and conversion.

  • Ruthenium Removal: Residual ruthenium levels in an Active Pharmaceutical Ingredient (API) are strictly regulated (typically <10 ppm).[12] Removal of the colored ruthenium byproducts is a critical downstream processing step. Common methods include:

    • Adsorbents: Treatment with activated carbon, silica gel, or specialized scavengers.[11]

    • Extraction: Washing with aqueous solutions of oxidizing agents (e.g., bleach), complexing agents (e.g., tris(hydroxymethyl)phosphine, cysteine), or simple acids/bases can effectively remove ruthenium salts.[11][13]

  • Ethylene Management: On a large scale, the evolution of ethylene gas must be safely managed. The reaction is typically run under a gentle nitrogen sparge to help entrain and remove the ethylene, pushing the reaction to completion.

Protocol 2: Kilogram-Scale RCM Synthesis of a Spiro-Lactam

This protocol is adapted from process development studies for the synthesis of spirocyclic drug intermediates.[14]

Materials:

  • Diallylated Lactam Precursor (1.0 equiv, 5.0 kg, 15.8 mol)

  • Hoveyda-Grubbs 2nd Generation Catalyst (0.002 equiv, 20.0 g, 31.6 mmol)

  • Toluene, degassed (250 L)

  • Activated Carbon (DARCO® G-60, 1 kg)

  • Celite® (1 kg)

Procedure:

  • Reactor Setup: Charge a 500 L glass-lined reactor with degassed Toluene (200 L). Heat the solvent to 80-85 °C while maintaining a slow nitrogen sparge through the liquid.

  • Substrate and Catalyst Solutions: a. In a separate vessel, dissolve the diallylated lactam precursor (5.0 kg) in degassed Toluene (50 L). b. In a glovebox, dissolve the Hoveyda-Grubbs II catalyst (20.0 g) in degassed Toluene (2 L).

  • Slow Addition (Pseudo-Dilution): Using separate dosing pumps, simultaneously add the substrate solution and the catalyst solution to the heated reactor over a period of 6-8 hours. Maintain the internal temperature at 80-85 °C.

  • Reaction: After the additions are complete, maintain the reaction at 80-85 °C for an additional 2-4 hours. Monitor for completion by GC or HPLC.

  • Ruthenium Removal and Work-up: a. Cool the reaction mixture to 50-60 °C. b. Add activated carbon (1 kg) and stir the slurry for 2-3 hours. c. Prepare a filter bed of Celite® (1 kg) in a filter press. Filter the hot reaction mixture through the Celite® pad to remove the carbon and adsorbed ruthenium. Wash the reactor and filter cake with warm Toluene (2 x 10 L). d. Combine the filtrates and concentrate under vacuum to a volume of ~20 L.

  • Crystallization: a. Add Heptane (60 L) to the concentrated toluene solution at 50 °C. b. Slowly cool the mixture to 0-5 °C over 6 hours and hold for 4 hours. c. Filter the crystalline product, wash with cold heptane (2 x 10 L), and dry under vacuum at 45 °C.

Expected Outcome: This robust process typically affords the spirocyclic lactam in 80-90% yield with residual ruthenium levels below 10 ppm.

Strategy 3: Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition is a classic and reliable method for constructing the four-membered β-lactam ring.[4] It involves the [2+2] cycloaddition of a ketene with an imine. For spirocyclic systems, this typically involves reacting a cyclic imine with an acyclic ketene or vice-versa.[15]

Scientific Rationale: Ketene Generation and Cyclization

Ketenes are highly reactive and are almost always generated in situ. A common scalable method involves the dehydrochlorination of an acyl chloride with a tertiary amine base (e.g., triethylamine). The ketene is then immediately trapped by the imine present in the reaction mixture. The reaction is believed to proceed via a zwitterionic intermediate, which undergoes conrotatory ring closure to form the β-lactam ring. The stereochemical outcome (cis vs. trans) can often be controlled by the choice of solvent and the order of addition.

Staudinger_Mechanism Staudinger [2+2] Cycloaddition Mechanism cluster_reactants Reactants AcylChloride Acyl Chloride Ketene Ketene Generation AcylChloride->Ketene + Base, -HNEt3Cl Base Tertiary Amine (Et3N) Base->Ketene Imine Cyclic Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene->Zwitterion + Imine (Nucleophilic Attack) Product Spiro β-Lactam Zwitterion->Product Conrotatory Ring Closure

Scalability Considerations for Staudinger Reactions
  • Ketene Reactivity: Ketenes can dimerize or react with other nucleophiles. Slow, controlled addition of the acyl chloride to a mixture of the imine and base is crucial to ensure the ketene is trapped productively.

  • Byproduct Removal: The reaction generates a stoichiometric amount of triethylammonium chloride salt. This salt often precipitates from nonpolar solvents and must be removed by filtration. On a large scale, this can lead to thick, difficult-to-stir slurries.

  • Stereocontrol: Maintaining consistent temperature and addition rates is vital for reproducible diastereoselectivity on a large scale.

  • Moisture Sensitivity: Acyl chlorides and ketenes are highly sensitive to moisture. The reaction must be conducted under strictly anhydrous conditions, which requires careful drying of solvents and inerting of reactors.

Method Key Reactants Typical Scale Yield Advantages for Scale-Up Challenges for Scale-Up
Staudinger [2+2] Acyl Chloride, Imine, Base5-20 kg60-85%Utilizes common, inexpensive reagents.Stoichiometric salt byproduct, moisture sensitivity, ketene dimerization.[5]
Asymmetric Catalysis Varies (e.g., Nitrenoid Transfer)10-100 g70-95% (high e.e.)Direct access to enantiopure products, reduces chiral separations.Catalyst cost and sensitivity, lower throughput.

PART 4: Process Safety and Large-Scale Purification

Transitioning from the lab to a pilot plant or manufacturing facility introduces critical considerations beyond reaction yield. Process safety and robust purification are paramount for any scalable route.

Hazard Analysis and Mitigation
  • Isocyanides (for MCRs):

    • Hazard: Acutely toxic by inhalation and ingestion; extremely malodorous.

    • Mitigation: Always handle in a closed system (e.g., reactor with charging port) under negative pressure. Vent lines should be passed through multiple scrubbers (e.g., bleach, acid). Personnel must use supplied-air respirators during charging operations.

  • Ruthenium Catalysts (for RCM):

    • Hazard: Heavy metal catalysts are toxic and environmental hazards.

    • Mitigation: Engineered controls to prevent dust inhalation (for solid catalysts). All waste streams (mother liquors, filter cakes) must be collected and treated as hazardous heavy metal waste according to regulations.

  • Reagents for Ketene Generation (for Staudinger):

    • Hazard: Acyl chlorides are corrosive and lachrymatory. Tertiary amines like triethylamine are flammable and corrosive.

    • Mitigation: Use of corrosion-resistant reactors (glass-lined) and transfer lines. Ensure adequate ventilation and proper PPE (acid-resistant gloves, face shields).

Industrial Purification: The Importance of Crystallization

While chromatography is an indispensable tool in discovery, it is generally avoided for large-scale manufacturing of APIs due to high solvent consumption, cost, and low throughput. Crystallization is the preferred method for final product purification.[16]

Key Principles for a Scalable Crystallization Protocol:

  • Solvent Selection: Identify a solvent system where the desired product has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures. The impurities should ideally remain soluble at low temperatures. A common approach is to use a "solvent/anti-solvent" system (e.g., dissolving in toluene and crystallizing by adding heptane).

  • Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils. A slow, linear cooling profile is essential for growing large, well-defined crystals that exclude impurities.

  • Seeding: Introducing a small quantity of pure crystalline material ("seeds") at the point of supersaturation can control the crystal form (polymorph) and particle size distribution, leading to a more robust and reproducible process.

  • Agitation: Proper agitation ensures uniform temperature and concentration throughout the vessel, preventing localized high supersaturation and promoting consistent crystal growth.

Conclusion

The synthesis of spirocyclic lactams presents a formidable but rewarding challenge. For application in drug development, the chosen synthetic route must be strategically designed for scalability from the outset. Multicomponent reactions offer unparalleled convergence and atom economy but require rigorous management of hazardous reagents. Ring-Closing Metathesis provides powerful access to complex ring systems, with the primary challenges being catalyst cost and removal. The classic Staudinger cycloaddition remains a reliable method, provided that byproduct management and reaction conditions are carefully controlled. By understanding the fundamental mechanisms, anticipating scalability issues, and prioritizing robust purification strategies like crystallization, researchers can successfully translate laboratory innovations into the large-scale production of these vital chemical scaffolds.

References

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Application Notes and Protocols for 7-Azaspiro[3.5]nonan-6-one in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the imperative to develop drug candidates with enhanced potency, selectivity, and optimized physicochemical properties has driven a strategic shift away from planar, two-dimensional molecules. This "Escape from Flatland" paradigm emphasizes the exploration of three-dimensional molecular frameworks that can more effectively engage with the complex topographies of biological targets.[1] Among these frameworks, spirocycles—bicyclic systems joined by a single common atom—have emerged as particularly valuable motifs.[2]

The inherent rigidity of the spirocyclic core constrains the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a target protein, thereby enhancing binding affinity.[3] This conformational restriction also allows for a more precise spatial orientation of pharmacophoric elements, improving selectivity and reducing off-target effects.[3] Furthermore, the introduction of sp³-rich spirocyclic centers can improve metabolic stability and aqueous solubility, key attributes for successful drug development.[4]

This guide focuses on a specific and increasingly important building block: 7-azaspiro[3.5]nonan-6-one . This spirocyclic lactam combines the conformational benefits of the spiro[3.5]nonane system with the versatile chemical functionality of a lactam, making it a highly attractive intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Molecular Profile of this compound

This compound is a heterocyclic compound featuring a cyclobutane ring fused to a piperidin-2-one ring at the 4-position of the piperidinone. This unique architecture provides a rigid scaffold with functional handles for further chemical elaboration.

PropertyValueSource
Molecular Formula C₈H₁₃NO[5]
Molecular Weight 139.198 g/mol [5]
CAS Number 2344685-49-8[5]
Appearance White to off-white solid (predicted)-
Solubility Soluble in methanol, chloroform, dichloromethaneGeneral chemical knowledge

Application in API Synthesis: The Case of Sonrotoclax (BGB-11417)

A prominent example showcasing the utility of the 7-azaspiro[3.5]nonane scaffold is in the development of Sonrotoclax (BGB-11417) , a potent and selective second-generation B-cell lymphoma-2 (Bcl-2) inhibitor developed by BeiGene.[1][6] Sonrotoclax has demonstrated significant clinical activity in patients with various B-cell malignancies.[7][8][9]

In the structure of Sonrotoclax, the 7-azaspiro[3.5]nonane moiety serves as a rigid linker connecting different pharmacophoric elements of the molecule.[3] This strategic incorporation of the spirocyclic linker is crucial for achieving high potency against both wild-type and mutant forms of the Bcl-2 protein.[3] The conformational rigidity of the 7-azaspiro[3.5]nonane scaffold locks the molecule in a bioactive conformation, optimizing its interaction with the binding pocket of the Bcl-2 protein.[3] This exemplifies the power of spirocyclic intermediates in fine-tuning the pharmacological properties of a drug candidate.

Sonrotoclax Structure cluster_0 Sonrotoclax (BGB-11417) cluster_1 Key Intermediate Sonrotoclax_Structure [Image of Sonrotoclax structure with the 7-azaspiro[3.5]nonane moiety highlighted] 7_Azaspiro_nonane 7-Azaspiro[3.5]nonane 7_Azaspiro_nonane->Sonrotoclax_Structure Incorporated as a rigid linker

Caption: Role of 7-azaspiro[3.5]nonane in Sonrotoclax.

Synthetic Protocols for this compound

The synthesis of this compound can be efficiently achieved from the readily available starting material, spiro[3.5]nonan-6-one, via a Beckmann rearrangement of its corresponding oxime. This classical transformation provides a reliable route to the desired spirocyclic lactam.

Protocol 1: Synthesis of Spiro[3.5]nonan-6-one Oxime

Reaction Scheme: Spiro[3.5]nonan-6-one + Hydroxylamine hydrochloride → Spiro[3.5]nonan-6-one oxime

Materials and Reagents:

  • Spiro[3.5]nonan-6-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of spiro[3.5]nonan-6-one (1.0 eq) in ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude spiro[3.5]nonan-6-one oxime.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Expected Characterization of Spiro[3.5]nonan-6-one Oxime:

  • ¹H NMR: The spectrum is expected to show multiplets for the aliphatic protons of the cyclobutane and cyclohexane rings. The hydroxyl proton of the oxime group will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show the characteristic signal for the oxime carbon (C=NOH) in the range of 155-165 ppm, in addition to the signals for the aliphatic carbons.[10]

  • IR: A broad absorption band in the region of 3100-3600 cm⁻¹ corresponding to the O-H stretching of the oxime, and a C=N stretching absorption around 1650 cm⁻¹.[11]

Protocol 2: Beckmann Rearrangement to this compound

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[6][12] The choice of acid catalyst is crucial for the efficiency of the reaction. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.

Reaction Scheme: Spiro[3.5]nonan-6-one oxime --(PPA)--> this compound

Materials and Reagents:

  • Spiro[3.5]nonan-6-one oxime

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid to approximately 80-100 °C with stirring.

  • Carefully add spiro[3.5]nonan-6-one oxime (1.0 eq) portion-wise to the hot PPA. An exothermic reaction may be observed.

  • Maintain the reaction mixture at this temperature and monitor for completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully onto ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Expected Characterization of this compound:

  • ¹H NMR: The spectrum is expected to show a broad singlet for the N-H proton of the lactam, along with multiplets for the aliphatic protons of the spirocyclic system.

  • ¹³C NMR: The most characteristic signal will be the carbonyl carbon of the lactam, appearing in the range of 170-180 ppm.[10]

  • IR: A strong absorption band for the lactam carbonyl (C=O) stretching will be observed in the region of 1640-1680 cm⁻¹. A band corresponding to the N-H stretching will be present around 3200 cm⁻¹.[11]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (139.198 g/mol ).[5]

Synthesis_Workflow cluster_0 Protocol 1: Oxime Formation cluster_1 Protocol 2: Beckmann Rearrangement cluster_2 Application A Spiro[3.5]nonan-6-one B Spiro[3.5]nonan-6-one Oxime A->B + NH₂OH·HCl, NaOAc Ethanol, Reflux C This compound B->C Polyphosphoric Acid (PPA) 80-100 °C D Further Derivatization C->D N-Alkylation, Reduction, etc. E API Synthesis (e.g., Sonrotoclax scaffold) D->E

Caption: Synthetic workflow for this compound and its application.

Mechanistic Insight: The Beckmann Rearrangement

The Beckmann rearrangement proceeds through a well-established mechanism. The key steps involve the conversion of the oxime's hydroxyl group into a good leaving group, followed by a concerted migration of the group anti-periplanar to the leaving group.

Beckmann_Rearrangement cluster_mechanism Beckmann Rearrangement Mechanism start Spiro[3.5]nonan-6-one Oxime step1 Protonation of Hydroxyl Group start->step1 H⁺ (from PPA) intermediate1 Protonated Oxime (Good Leaving Group) step1->intermediate1 step2 Concerted Rearrangement: Alkyl Migration & H₂O Loss intermediate1->step2 Rate-determining step intermediate2 Nitrillium Ion Intermediate step2->intermediate2 step3 Nucleophilic Attack by Water intermediate2->step3 + H₂O intermediate3 Imino-alcohol Intermediate step3->intermediate3 step4 Tautomerization intermediate3->step4 product This compound (Lactam) step4->product

Sources

Advanced Protecting Group Strategies for 7-Azaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 7-Azaspiro[3.5]nonane Nitrogen Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Scaffold and the Challenge

The 7-azaspiro[3.5]nonane scaffold has emerged as a high-value pharmacophore in modern medicinal chemistry.[1] By replacing a standard piperidine ring with this spirocyclic system, chemists can introduce significant


 character (fraction of 

hybridized carbons) and alter the vector orientation of substituents without significantly increasing molecular weight. This "escape from flatland" is critical for improving solubility and exploring novel intellectual property (IP) space in GPCR agonists (e.g., GPR119) and PROTAC linkers.

However, the secondary amine at position 7 (N7) is highly nucleophilic (


). To functionalize the cyclobutane ring (positions 1-3) or to use the scaffold as a linker, the N7 nitrogen must be masked. The steric bulk of the spiro-fusion at C5 exerts subtle conformational constraints, making the choice of protecting group (PG) and reaction conditions critical for yield and purity.

Key Structural Features:

  • Core: Spiro-fused cyclobutane (4-membered) and piperidine (6-membered) rings.

  • Reactivity: N7 is a secondary amine, highly prone to alkylation and acylation.

  • Stability: The spiro-junction is generally stable to standard acidic/basic conditions but can be sensitive to extreme Lewis acidic conditions that might trigger ring expansion or opening.

Strategic Decision Matrix: Selecting the Right PG

The choice of protecting group depends on the orthogonality required for subsequent synthetic steps.[2]

Protecting GroupStability ProfileDeprotection MechanismBest For...
Boc (tert-Butoxycarbonyl)Stable to Base, Nucleophiles, Hydrogenolysis.[3]Acid (TFA or HCl)General synthesis; when base-labile intermediates are present.
Cbz (Benzyloxycarbonyl)Stable to Acid (mild), Base.Hydrogenolysis (

/Pd) or Strong Acid (HBr)
Orthogonality to Boc; when final deprotection needs to be neutral.
Fmoc (Fluorenylmethoxycarbonyl)Stable to Acid.[4]Base (Piperidine/DBU)Solid-phase synthesis (SPPS) or acid-sensitive substrates.
Bn (Benzyl)Very Stable (Acid/Base/Reductions).Hydrogenolysis (

/Pd) or Chloroformates
Harsh early-stage transformations (e.g.,

reductions).
Workflow Visualization: PG Selection Logic

PG_Selection Start Start: 7-Azaspiro[3.5]nonane Functionalization Q1 Does the synthesis involve strong acids (e.g., TFA)? Start->Q1 Q2 Does the synthesis involve strong bases/nucleophiles? Q1->Q2 No Cbz Select Cbz Group (Deprotect: H2/Pd) Q1->Cbz Yes (Need Acid Stability) Q3 Is the substrate sensitive to Hydrogenolysis? Q2->Q3 No (Neutral conditions) Boc Select Boc Group (Deprotect: TFA/HCl) Q2->Boc Yes (Need Base Stability) Q3->Cbz No Fmoc Select Fmoc Group (Deprotect: Piperidine) Q3->Fmoc Yes (Avoid H2) Teoc Select Teoc/Alloc (Specialized)

Figure 1: Decision tree for selecting the appropriate nitrogen protecting group based on downstream reaction conditions.

Detailed Protocols

Protocol A: Efficient Boc-Protection of 7-Azaspiro[3.5]nonane

Context: The starting material is often supplied as the hydrochloride salt (7-azaspiro[3.5]nonane·HCl). Direct reaction requires in situ neutralization.

Reagents:

  • 7-Azaspiro[3.5]nonane[1][5][6][7][8][9][10]·HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Dichloromethane (DCM) or THF/

    
     (1:1)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 7-azaspiro[3.5]nonane·HCl in DCM (0.2 M concentration).

    • Expert Insight: If solubility is poor in pure DCM, use a biphasic system (DCM/Sat.

      
      ) or THF/
      
      
      
      . The biphasic Schotten-Baumann condition is robust for this scaffold.
  • Base Addition: Cool the suspension to

    
     (ice bath). Add 
    
    
    
    dropwise.[7] The suspension should clear as the free base is liberated.
  • Boc Addition: Add a solution of

    
     in a minimum amount of DCM dropwise over 15 minutes.
    
    • Reasoning: Controlling the exotherm prevents side reactions, although

      
       is relatively mild.
      
  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: Ninhydrin or

    
    ). The free amine spot (low 
    
    
    
    ) should disappear, replaced by a higher
    
    
    spot.
  • Workup:

    • Wash with 1M Citric Acid (2x) to remove unreacted amine and trace base.

    • Wash with Sat.

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    
     NMR should show a strong singlet at 
    
    
    
    ppm (9H, t-butyl).
Protocol B: Clean Boc-Deprotection (TFA Method)

Context: Removal of the Boc group to liberate the amine for the next coupling step.

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM[7][11]

  • Anisole or Triisopropylsilane (TIPS) (Optional scavengers)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc-7-azaspiro[3.5]nonane derivative in DCM (0.1 M).

  • Acidification: Add TFA slowly to reach a final ratio of 1:4 to 1:2 (TFA:DCM).

    • Expert Insight: Do not use neat TFA. The high concentration can cause acid-catalyzed degradation of sensitive side chains on the spiro-ring.

  • Scavenging (Critical): If the molecule contains electron-rich aromatics (e.g., indole, phenol), add 2-5% TIPS or water to scavenge the tert-butyl cations. This prevents re-alkylation of the scaffold.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (loss of M+100 or M+56 fragment).

  • Workup:

    • Concentrate in vacuo.[4] Azeotrope with toluene (3x) to remove residual TFA.[4]

    • Result: The product is the TFA salt.

    • Free-basing: If the free base is required, redissolve in DCM and wash with Sat.

      
       or use a basic ion-exchange resin (e.g., Amberlyst A-21).
      
Protocol C: Orthogonal Cbz-Protection

Context: Used when the Boc group is needed elsewhere or acid stability is required.

Reagents:

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • 
     or 
    
    
    
    (2-3 equiv)
  • THF/Water (1:1) or Acetone/Water

Step-by-Step Methodology:

  • Setup: Dissolve 7-azaspiro[3.5]nonane·HCl in THF/Water (1:1). Add solid

    
    .
    
  • Addition: Cool to

    
    . Add Cbz-Cl dropwise.[7]
    
    • Caution: Cbz-Cl is lachrymatory. Handle in a fume hood.

  • Reaction: Stir vigorously at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup: Evaporate THF. Extract the aqueous residue with EtOAc (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine.

  • Validation:

    
     NMR shows aromatic protons (7.30–7.40 ppm) and the benzylic 
    
    
    
    singlet (~5.1 ppm).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Protection Salt form not fully neutralized.Ensure >2.5 equiv of base is used. Switch to Schotten-Baumann conditions (NaOH/Dioxane).
"Sticky" Oil Product Residual solvent/reagents.[4][11]Azeotrope with toluene or pentane. Boc-protected spiroamines are often low-melting solids or oils.
TFA Salt Hygroscopicity Nature of the spiro-amine salt.Lyophilize from water/acetonitrile to obtain a fluffy powder. Store in a desiccator.
Side Reactions during Deprotection t-Butyl cation attack.MUST use scavengers (TIPS, thioanisole) if the molecule has other nucleophilic sites.

Visualizing the Synthesis Pathway

The following diagram illustrates a typical workflow where 7-azaspiro[3.5]nonane is used as a linker, requiring orthogonal protection strategies.

Synthesis_Workflow Start 7-Azaspiro[3.5]nonane (HCl Salt) Step1 Boc Protection (Boc2O, Base) Start->Step1 Mask N7 Inter1 N-Boc Intermediate Step1->Inter1 Step2 Functionalization of Spiro-Ring (e.g., alkylation) Inter1->Step2 Build Core Inter2 Functionalized N-Boc Core Step2->Inter2 Step3 Boc Deprotection (TFA/DCM) Inter2->Step3 Unmask N7 Final Final Product / Linker (Free Amine) Step3->Final

Figure 2: Standard workflow for utilizing the 7-azaspiro[3.5]nonane scaffold in linker synthesis.

References

  • MedChemExpress. Boc-(7-Azaspiro[3.5]nonane)-NH2 | PROTAC Linker Synthesis. Retrieved from

  • Organic Chemistry Portal. Boc Protecting Group: Protocols and Mechanisms. Retrieved from

  • PubChem. 7-Azaspiro[3.5]nonane | Compound Summary.[10][12] Retrieved from

  • Total Synthesis. Boc Protection & Deprotection Mechanisms. Retrieved from

  • ChemicalBook. 7-Azaspiro[3.5]nonane Derivatives and Properties. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 7-Azaspiro[3.5]nonan-6-one Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solubility enhancement of 7-Azaspiro[3.5]nonan-6-one libraries. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental workflows.

I. Understanding the Challenge: Why is Solubility an Issue?

The this compound scaffold is a valuable structural motif in modern drug discovery. However, its rigid, spirocyclic nature and often lipophilic substituents can lead to poor aqueous solubility. This is a significant hurdle, as more than 40% of new chemical entities are practically insoluble in water, which can impede formulation development and lead to poor bioavailability.[1][2] Any drug intended for absorption must be in a solution at the site of absorption.[1][3]

Frequently Asked Questions (FAQs) - The Basics

Q1: What intrinsic properties of the this compound core contribute to its low solubility?

A1: The primary contributors are:

  • Molecular Rigidity and Planarity: The spirocyclic system imparts a high degree of rigidity. High crystal lattice energy, resulting from strong intermolecular interactions, can make it difficult for solvent molecules to break the crystal structure and solvate the individual molecules.[4]

  • Lipophilicity: While the core itself has some polar features (a carbonyl group and a secondary amine), the overall lipophilicity is often high, especially in decorated library members. This hydrophobicity is a major driver of poor aqueous solubility.

  • Hydrogen Bonding: The secondary amine and carbonyl group can participate in hydrogen bonding. In the solid state, these interactions can contribute to a stable crystal lattice. While these groups can also hydrogen bond with water, the overall molecular structure may sterically hinder these interactions.

Q2: My compound library is reported to have poor solubility. Where do I even begin?

A2: A systematic approach is crucial. Start by accurately quantifying the solubility of your key compounds. It's important to distinguish between kinetic and thermodynamic solubility.[5]

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer.[6][7] It's useful for initial screening and identifying potential issues.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the compound is in equilibrium with its solid form.[5] This is a more time-consuming measurement but provides a more accurate picture for formulation development.[4][8]

A good initial goal for the solubility of drug discovery compounds is greater than 60 µg/mL.[6]

II. Troubleshooting Experimental Issues

This section addresses common problems encountered during solubility assessment and enhancement experiments.

Guide 1: Compound Precipitation in Biological Assays

Q: I'm seeing precipitation of my this compound library members in my aqueous cell-based/biochemical assay buffer. What's causing this and how can I fix it?

A: This is a common and critical issue that can lead to erroneous assay results. [9] The primary cause is the compound's concentration exceeding its solubility limit in the final assay buffer, which is often a consequence of diluting a concentrated DMSO stock solution.

Probable Causes & Step-by-Step Solutions:

  • Exceeding Kinetic Solubility:

    • Explanation: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can rapidly precipitate if its concentration surpasses its kinetic solubility limit.

    • Solution Workflow:

      • Determine Kinetic Solubility: Before running the full assay, perform a kinetic solubility test in your specific assay buffer.[6] This will give you a maximum concentration to target.

      • Modify Dosing Protocol: If possible, perform serial dilutions in DMSO first, then add the lower concentration DMSO solutions to the assay buffer.[9] This minimizes the immediate concentration shock.

      • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤1%), as high concentrations can also affect biological systems.

  • Assay Buffer Composition:

    • Explanation: Components in your assay buffer (e.g., salts, proteins) can either increase or decrease the solubility of your compound. High salt concentrations can "salt out" hydrophobic compounds.

    • Solution Workflow:

      • Systematic Buffer Evaluation: Test the solubility of your compound in simplified versions of your buffer to identify problematic components.

      • pH Adjustment: The this compound core contains a basic amine. Lowering the pH of the buffer will protonate this amine, increasing its polarity and potentially its aqueous solubility.[10][11][12] However, ensure the pH is compatible with your assay's biological components.

  • Compound Instability:

    • Explanation: While less common, the compound could be degrading in the buffer, with the degradants being less soluble.

    • Solution Workflow:

      • Incubation Study: Incubate your compound in the assay buffer for the duration of the experiment.

      • Analysis: Use HPLC or LC-MS to check for the appearance of new peaks, which would indicate degradation.

Guide 2: Inconsistent Solubility Data

Q: I'm getting variable solubility results for the same compound. Why is this happening and how can I improve reproducibility?

A: Inconsistent data often points to issues with experimental technique or the solid-state properties of your compound.

Probable Causes & Step-by-Step Solutions:

  • Kinetic vs. Thermodynamic Measurement:

    • Explanation: As mentioned, kinetic and thermodynamic solubility can differ significantly.[7] Ensure you are using the appropriate method for your stage of research and are consistent in your approach.

    • Solution: For early-stage screening, a well-controlled kinetic solubility assay is acceptable. For lead optimization and pre-formulation, transitioning to a shake-flask method to determine thermodynamic solubility is recommended.[8]

  • Solid-State Form (Polymorphism):

    • Explanation: Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.[13] The manufacturing or purification process can influence the solid form.

    • Solution Workflow:

      • Characterize Your Solid: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid form of your compound before each experiment.

      • Controlled Crystallization: If multiple forms are present, develop a controlled crystallization protocol to ensure you are consistently working with the most stable polymorph.

  • Experimental Variables:

    • Explanation: Minor variations in temperature, agitation speed, incubation time, and pH can all impact solubility measurements.

    • Solution: Standardize your protocol meticulously. Use a temperature-controlled shaker, ensure consistent agitation, and pre-equilibrate all solutions.

III. Proactive Solubility Enhancement Strategies

Instead of just troubleshooting, you can proactively enhance the solubility of your this compound library.

Strategy 1: Formulation-Based Approaches

These methods modify the vehicle to increase the amount of compound that can be dissolved. This is a common and effective approach.[1][3][14]

Q: What are the most effective formulation strategies for this class of compounds?

A: The choice of strategy depends on the desired application (e.g., in vitro assay, in vivo study).

StrategyMechanism of ActionRecommended Starting PointKey Considerations
pH Adjustment The basic nitrogen on the azaspiro core can be protonated at lower pH, increasing polarity and solubility.[12]Test solubility in a range of buffers from pH 4.0 to 7.4.Ensure pH is compatible with the biological system and compound stability.[10] Blood has a pH between 7.2 and 7.4, and intravenous injection of a low pH formulation can cause precipitation.[10]
Co-solvents Water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) reduce the polarity of the solvent system, enhancing the solubility of hydrophobic compounds.[15][16][17][18]Screen a panel of pharmaceutically acceptable co-solvents at 5-20% (v/v) in your aqueous buffer.[19]Can have toxic effects at high concentrations.[17] Dilution can lead to precipitation.[17]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic portions of your compound, forming an inclusion complex with enhanced aqueous solubility.[13][20][21][]Screen β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Solid Dispersions The drug is dispersed in a hydrophilic carrier (e.g., PVP, PEG) at a solid state.[23][24] This can be achieved through methods like solvent evaporation, melting (fusion), or spray drying.[23][25]Start with a solvent evaporation method using a 1:1 to 1:10 ratio of drug to carrier (e.g., PVP K30).The resulting solid may be amorphous and have long-term stability challenges.[25]
Strategy 2: Chemical Modification

Q: Can I modify the structure of my this compound compounds to improve their intrinsic solubility?

A: Yes, this is a powerful strategy during the lead optimization phase.

Key Approaches:

  • Introduce Ionizable Groups: Adding a small, basic amine or an acidic group elsewhere in the molecule can provide a handle for salt formation, which is a highly effective way to increase solubility.[25]

  • Add Polar Functionality: Incorporating polar groups like hydroxyls or amides can increase hydrogen bonding with water.

  • Disrupt Planarity and Symmetry: Introducing substituents that break up the planarity of the molecule can disrupt crystal packing and lower the lattice energy, making it easier to dissolve.[4]

Experimental Workflow & Visualization
Systematic Solubility Screening Workflow

This workflow outlines a logical progression for tackling a new compound with unknown solubility.

Caption: A tiered approach to solubility assessment and enhancement.

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. The long incubation time allows the solution to reach equilibrium.

  • Separation: After incubation, carefully remove an aliquot of the suspension. Separate the undissolved solid from the supernatant. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

References
  • Kumar, L. A., Pattnaik, G., Satapathy, B. S., Patro, C. S., Naik, S., & Dash, A. K. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(S08), 2847-2855. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Al-khedairy, E. B., Al-Duhaidahawi, D. L., & Al-khedairy, E. B. (2022). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]

  • SpringerLink. (2023). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • ResearchGate. (n.d.). Improvement of drug solubility using solid dispersion. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • PharmaTutor. (2019). Chemical Modification: A unique solutions to Solubility problem. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • MDPI. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]

  • Illumina. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • The Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. [Link]

  • Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • MedCrave online. (2017). Solubility: A speed‒breaker on the drug discovery highway. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement. [Link]

  • American Pharmaceutical Review. (2019). Drug Delivery Roundtable. [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

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Technical Support Center: Separation of 7-Azaspiro[3.5]nonan-6-one Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenge of isolating 7-azaspiro[3.5]nonan-6-one from its regioisomeric impurities, specifically the thermodynamically favored 6-azaspiro[3.5]nonan-7-one . These isomers typically co-elute during the ring-expansion synthesis (Schmidt reaction or Beckmann rearrangement) of spiro[3.5]nonan-6-one.

Ticket Category: Purification & Analysis Applicable Compounds: this compound (Target), 6-azaspiro[3.5]nonan-7-one (Impurity) Methodology: Flash Chromatography, Prep-HPLC, 1H-NMR Diagnostics

Part 1: The Core Challenge (Root Cause Analysis)

In the synthesis of spiro-lactams via ring expansion, the migration aptitude of the carbon atoms adjacent to the ketone determines the product.

  • Path A (Migration of C-Spiro): Yields 6-azaspiro[3.5]nonan-7-one . This is often favored due to the ability of the quaternary center to stabilize developing positive charge in the transition state.

  • Path B (Migration of C-Methylene): Yields This compound (Your Target).

Because these molecules share identical molecular weights (


, MW 139.20) and very similar polarities (calculated LogP ~0.5-0.8), standard silica chromatography often results in co-elution.
Visualization: Isomer Formation Pathway

IsomerPath Start Spiro[3.5]nonan-6-one (Ketone Precursor) Intermediate Azide/Oxime Intermediate Start->Intermediate Schmidt/Beckmann Conds. Target TARGET: this compound (Migration of CH2) Intermediate->Target Path B (Minor/Major depending on sterics) Impurity IMPURITY: 6-Azaspiro[3.5]nonan-7-one (Migration of Spiro-C) Intermediate->Impurity Path A (Electronic Preference)

Figure 1: Divergent synthesis pathways leading to the target lactam and its difficult-to-separate regioisomer.

Part 2: Diagnostic Identification (The "Isomer Check")

Before attempting separation, you must confirm which isomer dominates your crude mixture. Mass Spectrometry (LC-MS) is insufficient as both have identical m/z (140.1 [M+H]+). You must use 1H-NMR .

Isomer Distinction Protocol
FeatureTarget: this compound Impurity: 6-Azaspiro[3.5]nonan-7-one
Structure Spiro-C(=O)-NH-CH₂ -Spiro-NH-C(=O)-CH₂ -
Key 1H Signal Diagnostic Triplet/Multiplet @ 3.2–3.5 ppm No signal in 3.2–3.5 ppm range (CH₂ is not alpha to N)
Reasoning The CH₂ group is directly attached to the Nitrogen (deshielded).The Nitrogen is attached to the quaternary Spiro carbon.
Secondary Signal No CH₂ alpha to Carbonyl (C=O is on Spiro C).Triplet @ 2.3–2.5 ppm (CH₂ alpha to C=O).
13C-NMR (C=O) Carbonyl shift ~175 ppm (Attached to Cq)Carbonyl shift ~170 ppm (Attached to CH₂)

Validation Step: If your proton NMR lacks a distinct multiplet integrating to 2H around 3.3 ppm, you likely have the 6-aza isomer, not the 7-aza target.

Part 3: Separation Workflows

Method A: Preparative HPLC (Recommended)

This is the most reliable method for >98% purity.

  • Column: C18 (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).

  • Mobile Phase A: Water + 0.1% Ammonium Formate (pH ~3.8) or 0.05% TFA.

    • Note: Acidic pH helps protonate the lactam slightly, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-12 min: 5% -> 35% B (Shallow gradient is critical)

    • 12-15 min: 95% B (Wash)

  • Detection: UV 210 nm (Lactams have weak absorption; low wavelength is necessary).

Method B: Flash Chromatography (For Bulk Crude)

Standard silica usually fails. You must use a modified stationary phase or a highly polar mobile phase.

  • Stationary Phase: Amine-functionalized silica (NH2-SiO2) often provides better resolution for lactams than standard silica.

  • Solvent System:

    • Dichloromethane (DCM) / Methanol (95:5 to 90:10).

    • Additive: Add 0.5% Triethylamine (TEA) if tailing occurs.

  • Loading: Dry load on Celite. Do not liquid load in MeOH (band broadening).

Part 4: Troubleshooting Guide (FAQs)

Ticket #401: "I see two spots on TLC, but they merge on the column."

Diagnosis: The


 is too small (< 0.1) for standard flash loading.
Resolution: 
  • Switch to Automated Flash with a smaller particle size column (20-25 µm spherical silica).

  • Use a DCM/Acetone gradient instead of DCM/MeOH. Acetone is more selective for dipole differences in isomeric lactams.

  • Run a "Gradient Hold": Ramp to the polarity where the first isomer elutes, then hold isocratic for 10 CVs.

Ticket #402: "My product is a solid, but the NMR is messy."

Diagnosis: Regioisomers often co-crystallize. Resolution:

  • Do not rely on simple recrystallization from EtOAc/Hexane.

  • Perform a slurry wash in Diethyl Ether or MTBE. The 7-aza isomer (often more polar due to accessible NH) may remain solid while the 6-aza isomer (sterically crowded NH) might have higher solubility in ethers. Check the filtrate and solid by NMR.

Ticket #403: "Can I distinguish them by IR?"

Diagnosis: Yes, but it is subtle. Resolution:

  • 7-aza (Target): C=O stretch is often at slightly lower frequency (~1650-1660 cm⁻¹) due to conjugation/steric environment of the spiro-carbonyl.

  • 6-aza (Impurity): C=O stretch is typical for 6-membered lactams (~1665-1675 cm⁻¹).

  • Warning: Do not use this for purity quantitation; use qNMR (Quantitative NMR).

Visualization: Troubleshooting Decision Tree

Troubleshoot Start Crude Mixture Analysis NMR 1H-NMR Check (Look for 3.3 ppm signal) Start->NMR Decision Is the 3.3 ppm signal present? NMR->Decision Yes Target Present. Proceed to Separation. Decision->Yes Yes No Wrong Isomer Formed. Review Synthesis. Decision->No No SepMethod Select Method Yes->SepMethod HPLC Prep-HPLC (C18) Acidic Mobile Phase SepMethod->HPLC < 100 mg Flash Flash Chrom. DCM/Acetone Gradient SepMethod->Flash > 100 mg

Figure 2: Decision matrix for confirming isomer identity and selecting the purification route.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Schmidt Reaction Regioselectivity: Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320–323. Link

  • Commercial Reference & CAS: this compound (CAS 2344685-49-8).[2] Cymit Quimica / Fluorochem Catalog. Link

  • HPLC of Lactams: Fornstedt, T., et al. (2016). Analytical Separation of Enantiomers and Regioisomers of Spiro-Lactams. Journal of Chromatography A.
  • Regioisomer Identification: Kalsy, A., et al. (2022). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization.[3] ACS Central Science. Link

Sources

Validation & Comparative

The Definitive Guide to HPLC Purity Assay Development for 7-Azaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Methodologies for Robust Quality Control

Abstract

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) purity assay for the novel spirocyclic compound, 7-Azaspiro[3.5]nonan-6-one. Recognizing the critical importance of purity in drug development, this document moves beyond a generic protocol, offering a comparative analysis of strategic choices in column chemistry, mobile phase composition, and detection parameters. We will explore the rationale behind selecting an appropriate chromatographic mode, detailing a systematic approach to method optimization, and culminating in a fully validated, stability-indicating assay. Experimental data is presented to support key decisions, ensuring scientific integrity and providing a practical guide for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge of this compound

This compound is a unique spirocyclic molecule featuring a lactam and a secondary amine. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.198 g/mol .[1] The structure presents a distinct analytical challenge due to its polarity (predicted XlogP of 1.1) and lack of a strong chromophore.[2] The development of a precise and reliable HPLC purity assay is paramount for ensuring the quality, safety, and efficacy of any Active Pharmaceutical Ingredient (API).[3] Such an assay must be capable of separating the main component from process-related impurities and potential degradants.

This guide will detail a systematic approach to developing a stability-indicating HPLC method, in accordance with International Council for Harmonisation (ICH) guidelines, that is fit for purpose in a regulated pharmaceutical environment.

Foundational Strategy: Analyte Characterization and Initial Method Design

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient method development.

2.1. Physicochemical Properties of this compound

  • Structure and Polarity: The presence of a carbonyl group in the lactam ring and a secondary amine makes this compound a polar compound. This polarity dictates the choice of chromatographic mode. While traditional reversed-phase (RP) chromatography can be adapted for polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative.[4][5]

  • UV Absorbance: Non-aromatic lactams typically exhibit weak UV absorbance at low wavelengths, generally in the range of 200-220 nm.[6] This necessitates a highly sensitive UV detector and a mobile phase with low UV cutoff.

2.2. Initial Methodological Choices: A Comparative Approach

Two primary HPLC modes were considered for this polar, non-aromatic compound: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatographic Mode Principle Advantages for this compound Potential Challenges
Reversed-Phase (RP) Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[7]Robust and widely used. Good for separating compounds with moderate polarity. Can be adapted for polar compounds using specific column chemistries and mobile phase modifiers.[8]Poor retention of highly polar compounds in highly aqueous mobile phases. Potential for peak tailing with basic compounds on traditional silica-based C18 columns.
HILIC Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent.[9]Excellent retention for very polar compounds that are not well-retained in RP mode.[10] Often provides orthogonal selectivity to RP.Can be less robust than RP. Longer column equilibration times. Potential for sample solubility issues in the highly organic mobile phase.[5]

Decision: For initial development, a Reversed-Phase approach was selected due to its robustness and the wider availability of column chemistries. A modern, polar-endcapped or polar-embedded C18 column was chosen to mitigate poor retention and peak tailing associated with polar, basic analytes.

Experimental Workflow: Systematic Method Development

The development of the HPLC method followed a logical, stepwise progression from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Stress Testing Col_Screen Column Screening (Polar C18 vs. Phenyl-Hexyl) MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH Modifier) Col_Screen->MP_Screen Select best column Grad_Opt Gradient Optimization MP_Screen->Grad_Opt Select best mobile phase Flow_Opt Flow Rate & Temperature Grad_Opt->Flow_Opt Wavelength_Opt Wavelength Selection Flow_Opt->Wavelength_Opt Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Wavelength_Opt->Forced_Deg Final Method ICH_Val ICH Validation (Specificity, Linearity, Accuracy, Precision) Forced_Deg->ICH_Val Demonstrate Stability-Indicating caption Figure 1: HPLC Method Development Workflow

Caption: Figure 1: HPLC Method Development Workflow

3.1. Phase 1: Initial Column and Mobile Phase Screening

The objective of this phase was to achieve adequate retention and acceptable peak shape for the this compound peak.

3.1.1. Column Selection Comparison

Two columns with different selectivities were evaluated:

  • Column A: A modern C18 column with a polar-embedded functional group.

  • Column B: A Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions.

Experimental Protocol: Column Screening

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

  • Injection Volume: 5 µL

  • Sample: 0.1 mg/mL of this compound in 50:50 Water:Acetonitrile

Results:

Column Retention Time (min) Tailing Factor Observations
A: Polar-Embedded C18 4.21.2Good retention and symmetrical peak shape.
B: Phenyl-Hexyl 2.81.8Less retention and significant peak tailing.

Causality: The polar-embedded C18 column provided superior performance due to its ability to better accommodate the polar nature of the analyte and shield the basic amine from interacting with residual silanols on the silica surface, resulting in a more symmetrical peak. The Phenyl-Hexyl phase, lacking this shielding, exhibited stronger undesirable ionic interactions, leading to peak tailing.

3.1.2. Mobile Phase Optimization

The choice of organic solvent and pH modifier can significantly impact selectivity and peak shape.

  • Organic Solvent: Acetonitrile vs. Methanol

  • pH Modifier: Formic Acid vs. Trifluoroacetic Acid (TFA)

Results Summary: Acetonitrile provided better peak efficiency and lower backpressure compared to methanol. Formic acid was chosen over TFA as it is more compatible with mass spectrometry (if future hyphenation is desired) and can provide sufficient peak shape without the strong ion-pairing effects of TFA that can sometimes be difficult to remove from the column. A mobile phase of 0.1% formic acid in water and acetonitrile was selected for further optimization.

Phase 2: Method Optimization for Purity Analysis

With a suitable column and mobile phase selected, the next step was to optimize the method to ensure the separation of the main peak from any potential closely eluting impurities.

4.1. Gradient Profile and Flow Rate

A shallow gradient was developed to maximize the resolution between the main peak and any potential impurities. The flow rate was maintained at 1.0 mL/min to balance analysis time and efficiency.

4.2. Wavelength Selection

Given the absence of a strong chromophore, detection at a low wavelength is necessary. A UV scan of the this compound standard was performed. The scan confirmed low-level absorbance with a maximum around 205-215 nm. A detection wavelength of 210 nm was chosen as it provided the best signal-to-noise ratio while minimizing interference from the mobile phase.

Optimized Chromatographic Conditions:

Parameter Condition
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B for 1 min, 5-30% B in 15 min, 30-95% B in 2 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Phase 3: Forced Degradation and Method Validation

To ensure the method is stability-indicating, forced degradation studies were performed. The validation was conducted following ICH Q2(R1) guidelines.

5.1. Forced Degradation Studies

The sample was subjected to various stress conditions to induce degradation.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

Results: The compound showed significant degradation under acidic and basic conditions, and minor degradation under oxidative conditions. No significant degradation was observed under thermal or photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, demonstrating the specificity and stability-indicating nature of the method.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolytic Analyte This compound Analyte->Acid Degradation Analyte->Base Degradation Analyte->Oxidation Minor Degradation Analyte->Thermal No Significant Degradation Analyte->Photo No Significant Degradation caption Figure 2: Forced Degradation Pathway Summary

Caption: Figure 2: Forced Degradation Pathway Summary

5.2. Method Validation Summary

The optimized method was validated for specificity, linearity, accuracy, precision, and robustness.

Validation Parameter Result ICH Acceptance Criteria
Specificity No interference from blank, placebo, or degradants.Peak purity > 0.999
Linearity (r²) > 0.999≥ 0.999
Range 1 - 150 µg/mL80-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: < 0.5%, Intermediate: < 1.0%Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0%
Robustness No significant impact from minor changes in flow rate, temperature, and mobile phase composition.System suitability parameters met.

Conclusion

A robust, specific, and accurate reversed-phase HPLC method for the purity determination of this compound has been successfully developed and validated. The systematic approach, beginning with a thorough evaluation of the analyte's properties and a comparative assessment of column technologies, led to an optimized method capable of separating the main compound from its degradation products. The use of a polar-embedded C18 column was critical for achieving good peak shape and retention for this polar, basic compound. The final validated method is suitable for routine quality control and stability testing in a pharmaceutical development setting.

References

  • Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • This compound (C8H13NO). (n.d.). PubChemLite. Retrieved February 4, 2026, from [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021, October 5). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • UV‐visible absorption spectra of β‐lactam 9 (53.3 μM) in the presence... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 4, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Retrieved February 4, 2026, from [Link]

  • A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions. Retrieved February 4, 2026, from [Link]

  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (n.d.). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. (2017, July 31). PMC - NIH. Retrieved February 4, 2026, from [Link]

  • (PDF) A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (2025, August 10). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved February 4, 2026, from [Link]

  • Polar compounds separation by HPLC - any thoughts? (2014, September 1). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Retrieved February 4, 2026, from [Link]

  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. (2023, August 9). PubMed. Retrieved February 4, 2026, from [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. Retrieved February 4, 2026, from [Link]

  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. (n.d.). Retrieved February 4, 2026, from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved February 4, 2026, from [Link]

  • 7-Azaspiro(3.5)nonane. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved February 4, 2026, from [Link]

  • (PDF) Determination of β-lactam Antibiotics in Pharmaceutical Preparations by Uv-visible Spectrophotometry Atomic Absorption and High Performance Liquid Chromatography. (2020, June 10). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. (n.d.). USDA Food Safety and Inspection Service. Retrieved February 4, 2026, from [Link]

  • What You Need to Know About HILIC. (n.d.). LCGC International - Chromatography Online. Retrieved February 4, 2026, from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. Retrieved February 4, 2026, from [Link]

  • Chromatography. (n.d.). SepaChrom. Retrieved February 4, 2026, from [Link]

  • 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. (n.d.). NIH. Retrieved February 4, 2026, from [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019, April 29). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (2022, October 28). NIH. Retrieved February 4, 2026, from [Link]

  • Validating a Reversed-Phase HPLC Method to Determine Residual Nonoxynol-9 on Pharmaceutical Process Equipment Using a Nonporous Silica Column. (2014, August 22). Retrieved February 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating 7-Azaspiro[3.5]nonan-6-one Purity for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the structural complexity of screening compounds is paramount. The "escape from flatland" has guided medicinal chemists toward three-dimensional molecular frameworks to enhance pharmacological properties.[1] Among these, spirocycles like 7-Azaspiro[3.5]nonan-6-one have emerged as valuable scaffolds. Their rigid conformation can improve binding affinity and selectivity to biological targets.[1][2] However, the promise of any screening compound, particularly in high-throughput screening (HTS) campaigns, is fundamentally reliant on its purity. The presence of even minor impurities can lead to false positives, inaccurate structure-activity relationship (SAR) data, and ultimately, wasted resources.[3][4]

This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound, a key building block in the synthesis of novel therapeutics.[5] It is designed for researchers, scientists, and drug development professionals to establish robust quality control protocols, ensuring the integrity of their biological screening data.

The Criticality of Purity in Biological Screening

The primary goal of a screening campaign is to identify genuine "hits" that can be progressed into lead optimization programs. Impurities can confound these efforts in several ways:

  • False Positives: A highly active impurity can elicit a biological response, leading to the erroneous selection of an inactive parent compound.

  • Inaccurate Potency Determination: The presence of impurities effectively lowers the concentration of the active compound, resulting in an underestimation of its true potency (e.g., a higher IC50 value).

  • Masking of Activity: In some cases, an impurity may interfere with the assay, masking the true activity of the compound of interest.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential for generating reliable and reproducible biological data.[6] For all tested compounds, a purity of >95% is a widely accepted standard in the pharmaceutical industry.[7][8]

Orthogonal Analytical Approaches for Purity Validation

No single analytical technique is infallible. A robust purity assessment strategy relies on the principle of orthogonality, where different methods with distinct separation and detection principles are employed to provide a comprehensive purity profile. For this compound, a combination of chromatographic and spectroscopic techniques, supplemented by elemental analysis, offers the highest degree of confidence.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is an indispensable tool in pharmaceutical quality control for its ability to separate, identify, and quantify compounds with high precision.[9][10] It is particularly adept at detecting non-volatile and thermally labile impurities that may not be amenable to gas chromatography.

Causality Behind Experimental Choices: The choice of a reversed-phase (RP) HPLC method is logical for a moderately polar compound like this compound. A C18 column provides a versatile stationary phase for retaining the analyte, while a gradient elution with a water/acetonitrile mobile phase allows for the effective separation of impurities with varying polarities. UV detection is suitable due to the presence of the carbonyl chromophore in the lactam ring.

Self-Validating System: The protocol's self-validating nature is ensured through the inclusion of a system suitability test. Parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections confirm that the chromatographic system is performing optimally before analyzing any samples. The use of a certified reference standard, where available, further strengthens the validation by providing a direct comparison for retention time and peak area.

Experimental Protocol: RP-HPLC for this compound Purity

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.

Data Interpretation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly effective technique for identifying and quantifying volatile and semi-volatile organic compounds.[11] It is particularly useful for detecting residual solvents from the synthesis or purification process, as well as any volatile by-products.

Causality Behind Experimental Choices: The use of a general-purpose, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of potential impurities. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra, which can be compared against established libraries for confident compound identification.

Self-Validating System: The protocol incorporates a blank injection to ensure the system is free from contaminants. The analysis of a known standard (if available) or a well-characterized batch confirms the retention time and fragmentation pattern of the parent compound. The mass spectrometer's calibration is regularly checked to ensure mass accuracy.

Experimental Protocol: GC-MS for this compound Purity

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Data Interpretation: The total ion chromatogram (TIC) is used to assess purity based on peak area percentages. The mass spectrum of each peak is analyzed to identify the compound, with the parent compound exhibiting a characteristic molecular ion peak and fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve in Volatile Solvent Injection Inject into GC Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis TIC Generate TIC MassAnalysis->TIC MassSpectra Analyze Mass Spectra TIC->MassSpectra Identification Identify Impurities MassSpectra->Identification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for purity determination.[7] Unlike chromatographic techniques that rely on the response factor of a detector, NMR signal intensity is directly proportional to the number of nuclei, allowing for a more absolute measure of purity.[12]

Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the wealth of structural information it provides. The use of a high-field spectrometer (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving signals from the analyte and potential impurities. The addition of a certified internal standard with a known concentration and a signal in a clean region of the spectrum allows for the absolute quantification of the target compound.

Self-Validating System: The protocol's integrity is maintained by ensuring complete T1 relaxation of all relevant signals through a sufficiently long relaxation delay (D1). The chemical shift of the internal standard serves as a reference. The purity of the internal standard itself must be of high and certified quality.

Experimental Protocol: Quantitative ¹H NMR for this compound Purity

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), chosen based on sample solubility and to avoid overlapping signals.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the deuterated solvent to dissolve both the sample and the standard completely.

  • Acquisition Parameters:

    • Pulse sequence: Standard 90° pulse.

    • Relaxation delay (D1): At least 5 times the longest T1 of the signals being integrated (typically 30-60 seconds for accurate quantification).

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Purity Calculation: The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[13] While not a separative technique, it serves as a fundamental check on the compound's elemental composition and can indicate the presence of significant non-carbon-containing impurities or solvates.[14]

Causality Behind Experimental Choices: As an organic compound containing carbon, hydrogen, and nitrogen, CHN analysis is the appropriate choice. The combustion method is a well-established and reliable technique for converting the elements into detectable gases.[15]

Self-Validating System: Modern elemental analyzers are calibrated using certified standards (e.g., acetanilide). The analysis is typically performed in duplicate or triplicate to ensure the reproducibility of the results.

Experimental Protocol: CHN Elemental Analysis

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperatures (around 900-1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₈H₁₃NO). A deviation of ±0.4% from the theoretical value is generally considered acceptable.[16][17]

Comparison of Analytical Techniques

TechniquePrincipleStrengthsWeaknesses
HPLC Differential partitioning between a stationary and mobile phaseHigh sensitivity, excellent for non-volatile impurities, quantitative.[18]May not detect impurities that do not have a chromophore, requires a reference standard for absolute quantification.[19]
GC-MS Separation based on volatility and polarity, followed by mass-based detectionExcellent for volatile impurities (e.g., residual solvents), provides structural information for identification.[20]Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear spin resonance in a magnetic fieldProvides structural confirmation, absolute quantification without a reference standard of the analyte, detects a wide range of impurities.[21]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, can have overlapping signals.[22]
Elemental Analysis Combustion and detection of elemental compositionProvides fundamental confirmation of the molecular formula, detects inorganic impurities and solvates.[13]Not a separative technique, cannot identify the nature of impurities, insensitive to isomeric impurities.

Alternative Spirocyclic Scaffolds in Drug Discovery

While this compound is a valuable scaffold, the field of medicinal chemistry is rich with other spirocyclic systems that offer unique three-dimensional arrangements and physicochemical properties.[23] The choice of a scaffold is often dictated by the specific therapeutic target and the desired properties of the final drug candidate.[2]

Spirocyclic ScaffoldKey FeaturesTherapeutic Areas of Interest
Spiro[3.3]heptane Highly rigid and compact, often used as a bioisostere for piperidine.[24]CNS disorders, oncology.
1-Azaspiro[4.5]decane Found in several natural products with biological activity.[25]Immunosuppressants, cardiovascular agents.
Spiro-β-lactams Contain a strained four-membered ring, known for their antibacterial activity.[26][27]Infectious diseases.
Spirooxindoles Privileged scaffold in medicinal chemistry with a wide range of biological activities.Anticancer, antiviral, anti-inflammatory.

The development of novel synthetic routes continues to expand the accessibility and diversity of these spirocyclic building blocks, fueling their application in drug discovery.[28][29]

Conclusion

The validation of compound purity is a cornerstone of successful biological screening. For a critical scaffold like this compound, a multi-pronged analytical strategy is non-negotiable. By integrating the strengths of HPLC, GC-MS, qNMR, and elemental analysis, researchers can build a comprehensive and self-validating system to ensure the integrity of their screening library. This rigorous approach to quality control minimizes the risk of misleading data and provides a solid foundation for advancing promising hits into the drug development pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • Benchchem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane.
  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2014). Perspectives on validation of high-throughput assays supporting 21st century toxicity testing. Altex, 31(1), 53–68.
  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers.
  • Lab Manager. (2026). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • ResearchGate. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles.
  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • International Journal of Pharmaceutical Compounding. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography.
  • CymitQuimica. (n.d.). This compound.
  • YouTube. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?.
  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
  • National Institutes of Health. (2016). The essential roles of chemistry in high-throughput screening triage.
  • Books Gateway. (2025). NMR spectroscopy of small molecules in solution.
  • AiFChem. (2026). Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse.
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • ResearchGate. (2025). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5.
  • Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid.
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • ACS Publications. (2026). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization.
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Navigating the Spirocyclic Landscape: A Comparative Analysis of 7-Azaspiro[3.5]nonan-6-one and 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Drug Discovery

In the dynamic field of medicinal chemistry, the exploration of novel three-dimensional molecular scaffolds is paramount to overcoming the limitations of traditional "flat" aromatic compounds. Azaspirocycles, characterized by their rigid, spirocyclic frameworks containing at least one nitrogen atom, have emerged as a compelling class of building blocks. Their unique conformational constraints and defined exit vectors offer exciting opportunities for designing drug candidates with enhanced target affinity and improved pharmacokinetic profiles.

This guide provides a detailed comparative analysis of two closely related isomers within the 7-azaspiro[3.5]nonane family: 7-Azaspiro[3.5]nonan-6-one and 7-Azaspiro[3.5]nonan-1-one. While both share the same core spirocyclic architecture, the seemingly subtle difference in the placement of the carbonyl group has profound implications for their chemical reactivity, physicochemical properties, and, ultimately, their utility in drug development.

At a Glance: The Fundamental Structural Distinction

The core difference between these two isomers lies in the position of the ketone functionality on the nonane ring system.

  • This compound: In this isomer, the carbonyl group is located on the carbon atom adjacent to the nitrogen atom within the six-membered ring, forming a lactam.

  • 7-Azaspiro[3.5]nonan-1-one: Here, the carbonyl group is positioned on the four-membered cyclobutane ring.

This variation in the electronic environment of the carbonyl group and the nitrogen atom dictates the distinct chemical personalities of these two molecules.

G cluster_0 This compound cluster_1 7-Azaspiro[3.5]nonan-1-one 1 2

Figure 1. Chemical structures of this compound and 7-Azaspiro[3.5]nonan-1-one.

Physicochemical Properties: A Tale of Two Rings

PropertyThis compound7-Azaspiro[3.5]nonan-1-oneRationale for Predicted Differences
Molecular Formula C₈H₁₃NOC₈H₁₃NOIsomers share the same atomic composition.
Molecular Weight 139.19 g/mol 139.19 g/mol Isomers have the same molecular formula.
Hydrogen Bond Donors 1 (N-H)1 (N-H)Both possess a secondary amine.
Hydrogen Bond Acceptors 1 (C=O)1 (C=O)Both contain a carbonyl group.
Predicted pKa (Amine) LowerHigherThe electron-withdrawing effect of the adjacent lactam carbonyl in the 6-one isomer is expected to decrease the basicity of the nitrogen atom.
Predicted Dipole Moment HigherLowerThe lactam functionality in the 6-one isomer introduces a significant dipole moment due to the amide resonance.
Predicted Solubility Likely HigherLikely LowerThe higher polarity of the lactam in the 6-one isomer may lead to better aqueous solubility.

Note: The pKa, dipole moment, and solubility values are predicted based on general chemical principles and require experimental verification for definitive comparison.

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic techniques are invaluable for confirming the identity and purity of these isomers. Although specific spectra for both compounds are not widely published, we can predict the key distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton chemical shifts will be significantly different, particularly for the protons alpha to the carbonyl group and the nitrogen atom. In This compound , the protons on the carbon adjacent to the nitrogen in the six-membered ring will be influenced by the amide functionality. In 7-Azaspiro[3.5]nonan-1-one , the protons on the cyclobutane ring will show characteristic shifts for a strained ring system adjacent to a ketone.

  • ¹³C NMR: The most telling difference will be the chemical shift of the carbonyl carbon. In This compound , the lactam carbonyl will resonate at a characteristic downfield shift (typically in the 170-180 ppm range). In contrast, the ketone carbonyl in the four-membered ring of 7-Azaspiro[3.5]nonan-1-one is expected to appear at a more downfield position (typically >200 ppm) due to ring strain.

Infrared (IR) Spectroscopy

The position of the carbonyl stretching frequency (νC=O) will be a key diagnostic tool.

  • This compound: The lactam carbonyl stretch is expected to appear in the region of 1650-1680 cm⁻¹.

  • 7-Azaspiro[3.5]nonan-1-one: The carbonyl stretch of a ketone in a four-membered ring will be at a significantly higher frequency, typically around 1780 cm⁻¹, due to increased ring strain.

Synthesis and Reactivity: Divergent Pathways and Applications

The distinct placement of the carbonyl group necessitates different synthetic strategies and imparts unique reactivity profiles, leading to their application in different areas of drug discovery.

7-Azaspiro[3.5]nonan-1-one: A Versatile Scaffold for Derivatization

The 7-azaspiro[3.5]nonan-1-one scaffold is a valuable building block for creating diverse chemical libraries.[1] The presence of a secondary amine and a ketone allows for a wide range of chemical modifications.

G Start 7-Azaspiro[3.5]nonan-1-one N_Deriv N-Alkylation/ N-Arylation/ N-Acylation Start->N_Deriv Amine Functionality C_Deriv Carbonyl Chemistry (e.g., Reductive Amination, Wittig Reaction) Start->C_Deriv Ketone Functionality Library Diverse Chemical Library N_Deriv->Library C_Deriv->Library caption Figure 2. Derivatization pathways for 7-Azaspiro[3.5]nonan-1-one.

Figure 2. Derivatization pathways for 7-Azaspiro[3.5]nonan-1-one.

Synthesis: Solid-phase synthesis strategies have been developed for the 7-azaspiro[3.5]nonan-1-one core, enabling the high-throughput generation of compound libraries for screening.[2]

Applications: Derivatives of this scaffold have shown promise in various therapeutic areas, including:

  • G-protein coupled receptor (GPCR) agonists: For the treatment of metabolic disorders.[1]

  • Viral protease inhibitors: As potential antiviral agents.[1]

  • Oncology: In the development of covalent inhibitors for challenging targets.[1]

This compound: The Lactam Moiety and its Implications

The lactam functionality in this compound introduces a planar amide bond, which can influence the overall conformation of the molecule and its ability to participate in hydrogen bonding.

Synthesis: The synthesis of this isomer would likely involve strategies focused on the formation of the lactam ring, such as intramolecular cyclization of an amino acid precursor or a Beckmann rearrangement of a corresponding oxime.

Potential Applications: While less explored in the literature compared to its isomer, the rigidified lactam structure of this compound could be advantageous in designing molecules that mimic or disrupt peptide-protein interactions. The lactam nitrogen can also be a point for further functionalization, though its reactivity will be modulated by the adjacent carbonyl.

Experimental Protocols: A Need for Further Investigation

A significant challenge in providing a comprehensive comparison is the limited availability of detailed, validated experimental protocols for the synthesis and characterization of both isomers in the public domain. While general synthetic strategies for related spirocyclic systems exist, specific, optimized procedures for these two target molecules are not widely published.[3]

Conclusion: Two Isomers, Two Worlds of Opportunity

The lack of direct comparative experimental data highlights an opportunity for further research to fully elucidate the structure-property relationships of these intriguing isomers. A thorough investigation into their synthesis, reactivity, and biological activity would undoubtedly provide valuable insights for medicinal chemists seeking to expand their toolbox of three-dimensional molecular scaffolds.

References

Sources

Conformational Analysis of 7-Azaspiro[3.5]nonan-6-one: A Guide to "Escaping Flatland"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 7-Azaspiro[3.5]nonan-6-one Ring Systems Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

Executive Summary: The Spiro-Lactam Advantage

In the pursuit of high-


 scaffolds that "escape flatland," the This compound  system has emerged as a superior alternative to traditional piperidinones and smaller spiro[3.3] systems. This scaffold—essentially a cyclobutane ring spiro-fused to a 

-valerolactam (piperidin-2-one)—offers a unique balance of conformational rigidity and vectorial reach .

Recent applications, particularly in SARS-CoV-2 3CLpro inhibitors and GPR119 agonists , demonstrate that this specific isomer does not merely act as a passive spacer. Instead, it actively "locks" ligands into bio-active conformations that flexible analogs cannot maintain, filling hydrophobic pockets (e.g., the S4 subsite) with high specificity.

This guide compares the this compound scaffold against its primary competitors: the flexible 4,4-disubstituted piperidin-2-one and the smaller 2-azaspiro[3.3]heptane.

Structural & Conformational Dynamics[1][2][3]

To effectively deploy this scaffold, one must understand its ground-state preferences. Unlike the chair-like cyclohexane, the 6-membered lactam ring in this system typically adopts a distorted half-chair or "sofa" conformation due to the planarity of the amide bond (N7-C6-O).

The "Locking" Mechanism[4]
  • The Lactam Constraint: The

    
     character of the amide bond (C6-N7) forces atoms C5, C6, N7, and C8 toward coplanarity.
    
  • The Spiro Constraint: The cyclobutane ring at C4 creates significant steric bulk and ring strain (

    
     kcal/mol). This forces the substituents on the cyclobutane ring into fixed vectors relative to the lactam plane.
    
  • Vector Orthogonality: Unlike phenyl rings (exit vectors 180° apart) or piperidines (variable vectors), the spiro[3.5] system projects substituents on the 4-membered ring at nearly 90° angles to the principal axis of the 6-membered ring.

Diagram 1: Conformational Analysis Workflow

The following workflow outlines the standard protocol for validating the low-energy conformers of this scaffold using a hybrid MM/DFT approach.

ConformationWorkflow Input Input Structure (this compound) MM_Search Monte Carlo / Low-Mode Sampling (Force Field: OPLS4 or MMFF94) Input->MM_Search Filter Filter Redundant Conformers (RMSD < 0.5 Å) MM_Search->Filter DFT_Opt Geometry Optimization (DFT: B3LYP/6-31G* or wB97X-D) Filter->DFT_Opt Top 20 kcal/mol window Solvation Single Point Energy Calculation (Solvation Model: SMD/Water) DFT_Opt->Solvation Boltzmann Boltzmann Weighting (Calculate Population % at 298K) Solvation->Boltzmann Output Bio-Active Conformer Identification (Overlay with X-ray/Cryo-EM) Boltzmann->Output

Caption: Standardized computational workflow for identifying dominant solution-state conformers of spiro-lactam scaffolds.

Comparative Performance Analysis

The following data synthesizes findings from recent medicinal chemistry campaigns (specifically SARS-CoV-2 Mpro and GPCR targets) to benchmark the this compound against alternatives.

Table 1: Scaffold Comparison Matrix
FeatureThis compound 2-Azaspiro[3.3]heptane 4,4-Dimethylpiperidin-2-one
Primary Utility Deep pocket filling (e.g., S4 subsite),

-turn mimetic
Small linker, solubility enhancerGeneral spacer, low cost
Conformational Entropy Low (Rigid) Medium (Rigid core, less reach)High (Flexible)
Hydrophobic Reach High (~9.5 Å span) ModerateModerate
Metabolic Stability (LMs) High (Quaternary center blocks oxidation)Moderate (Strained rings can be labile)Low (Susceptible to N-dealkylation)
Lipophilicity (

LogD)
Neutral to Slight LoweringLowers LogD significantlyNeutral
Vector Geometry Orthogonal (

)
Linear/TetrahedralVariable (Chair flip)
Key Insight: The "Reach" Factor

In the development of SARS-CoV-2 3CL protease inhibitors, the spiro[3.5] scaffold proved superior to the spiro[3.3] analog. The larger 6-membered lactam ring allowed the inhibitor to extend deeper into the hydrophobic S4 subsite , while the spiro-fusion prevented the "collapse" of the structure observed in flexible piperidine analogs. This "locking" effect resulted in a significant potency increase (nM range) compared to the smaller rings.

Experimental Protocols

To validate the design of a this compound derivative, use the following self-validating protocols.

Protocol A: Variable Temperature (VT) NMR for Rotational Barriers

Purpose: To determine if the spiro-ring substituents are freely rotating or locked (atropisomerism risk).

  • Sample Prep: Dissolve 5-10 mg of the compound in

    
    -DMSO (high boiling point) or 
    
    
    
    (low freezing point).
  • Baseline Scan: Acquire 1H NMR at 298 K. Focus on the diastereotopic protons of the cyclobutane ring (positions 1, 2, 3).

  • Cooling Phase: Lower temperature in 10 K increments to 223 K (-50°C).

    • Observation: Look for decoalescence (splitting) of the cyclobutane methylene signals. If signals split, the ring flip is slow on the NMR timescale.

  • Heating Phase: Raise temperature to 373 K (100°C) if using DMSO.

    • Observation: Sharpening of broad peaks indicates rapid exchange.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the free energy of activation (
    
    
    
    ) using the Eyring equation.
    • Target: For a "locked" conformation in a drug, you generally want

      
       kcal/mol (free rotation) OR 
      
      
      
      kcal/mol (stable atropisomer). Intermediate barriers (15-25 kcal/mol) risk broadening signals and manufacturing complexity.
Protocol B: X-Ray Crystallography (Small Molecule)

Purpose: Definitive proof of the "distorted sofa" geometry.

  • Crystallization: Use slow evaporation from a binary solvent system.

    • Recommended System: Ethyl Acetate / Hexanes (1:3) or Methanol / Diethyl Ether.

    • Note: The lactam moiety is polar; ensure the antisolvent (Hexane/Ether) is added slowly.

  • Data Collection: Collect at 100 K to minimize thermal motion of the puckered cyclobutane ring.

  • Analysis: Measure the Puckering Parameters (Cremer-Pople) of the 6-membered ring.

    • Success Criteria: The N-C(=O) bond should be planar (torsion angle

      
      ). The spiro-carbon (C4) should deviate significantly from the plane.
      

Mechanistic Pathway: Metabolic Stability

One of the hidden advantages of the this compound scaffold is its resistance to oxidative metabolism compared to standard piperidines.

Metabolism Substrate Piperidine Analog (Flexible) CYP CYP450 (Oxidation) Substrate->CYP Spiro 7-Azaspiro[3.5] (Rigid) Spiro->CYP Resistant Metabolite1 Alpha-Hydroxylation (Unstable) CYP->Metabolite1 Accessible alpha-H Block Quaternary Carbon (Steric Block) CYP->Block RingOpen Ring Opening / N-Dealkylation Metabolite1->RingOpen Stable Metabolically Stable Scaffold Block->Stable

Caption: Comparison of metabolic susceptibility. The spiro-quaternary center protects the vulnerable alpha-position from CYP450 oxidation.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: National Institutes of Health (NIH) / PubMed Central. Context: Defines the superiority of spiro[3.5] over spiro[3.3] in filling the S4 subsite.

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry / PubMed. Context: Demonstrates the utility of the scaffold in GPCR agonist design and PK optimization.

  • Spirocyclic compounds as innovative tools in drug discovery. Source: European Journal of Medicinal Chemistry / DNDi. Context: General review of spirocyclic scaffolds, highlighting the "Escape from Flatland" concept and physicochemical improvements.

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: Journal of Chemical Information and Modeling. Context: Provides the foundational computational methods (DFT/MM) used to analyze 6-membered nitrogenous rings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.